5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
5-Phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an isoxazole moiety via a carboxamide bridge. The thiadiazole ring is substituted with a pyridin-3-ylmethylthio group, while the isoxazole ring carries a phenyl substituent.
Properties
IUPAC Name |
5-phenyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-16(14-9-15(25-23-14)13-6-2-1-3-7-13)20-17-21-22-18(27-17)26-11-12-5-4-8-19-10-12/h1-10H,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMBBLSRRLETHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, focusing on anticancer, antimicrobial, and other therapeutic effects supported by various studies.
Chemical Structure
The structural formula of the compound can be depicted as follows:
This structure includes an isoxazole ring, a thiadiazole moiety, and a phenyl group, which are significant for its biological activity.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, which share structural similarities with the target compound. For instance:
- Cytotoxicity Studies : A review highlighted that various derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against human cancer cell lines. Notably, compounds demonstrated IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific cancer type tested (e.g., SK-MEL-2, A549) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation through apoptosis induction and cell cycle arrest. In particular, structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been documented:
- Broad Spectrum Activity : Compounds featuring pyridine and thiadiazole functionalities have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can significantly influence the antimicrobial efficacy .
Research Findings and Case Studies
A summary of key findings related to the biological activity of the compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Alam et al. (2011) | Significant cytotoxicity against lung and skin cancer cell lines | MTT assay |
| Mohammadi-Farani et al. (2014) | High inhibitory potency against prostate cancer cells | IC50 determination |
| Recent Research (2022) | Antimicrobial activity against multiple pathogens | Disc diffusion method |
Pharmacological Implications
The pharmacological implications of this compound are promising:
- Anticancer Therapy : Given its structural characteristics and observed activities in similar compounds, it may serve as a lead compound for developing new anticancer agents.
- Antimicrobial Development : Its potential effectiveness against resistant bacterial strains positions it as a candidate for further exploration in antimicrobial research.
Scientific Research Applications
Research indicates that compounds similar to 5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide exhibit a range of biological activities:
1. Anticancer Activity
The compound has shown potential in inhibiting tyrosine kinase enzymes, which are crucial for cell signaling in cancer progression. Studies demonstrate that derivatives can induce apoptosis in various cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer) .
2. Enzyme Inhibition
It has been evaluated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer development. Preliminary results indicate significant inhibitory activity against 15-lipoxygenase .
Research Findings
Several studies have investigated the biological activity of related compounds:
Cytotoxicity Assays
Using the MTT assay method, various derivatives were tested against different cancer cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like doxorubicin .
Apoptosis Detection
Research has shown that some derivatives significantly increase the proportion of apoptotic cells compared to untreated controls, indicating their potential as therapeutic agents in oncology .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Case Study 1 : A derivative with a comparable structure was tested against renal cancer cells and demonstrated an IC50 value of 0.17 µM against VEGFR-2, showcasing its potential as an antiangiogenic agent .
Case Study 2 : Research involving the inhibition of lipoxygenase by these compounds revealed that methoxylated derivatives showed significant enzyme inhibition at specific positions on the phenyl ring .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of 1,3,4-Thiadiazole Derivatives
Mechanistic Insights
- Ergosterol Inhibition : Analogues like 5h and 4c suppress Candida growth by inhibiting ergosterol biosynthesis, a critical fungal membrane component. The target compound’s pyridin-3-ylmethylthio group may similarly disrupt ergosterol pathways .
- Structure-Activity Relationship (SAR) :
- Thioether Linkers : Benzylthio (5h) and pyridinylmethylthio (target) substituents enhance antifungal potency compared to alkylthio groups (e.g., methylthio in 5f) due to improved hydrophobic interactions .
- Aromatic Substituents : Phenyl (target) and chlorophenyl (5e) groups contribute to π-π stacking with fungal enzyme active sites, while electron-withdrawing groups (e.g., Cl in 5e) increase electrophilicity and target binding .
Physicochemical Properties
- Solubility : The pyridine ring in the target compound likely improves aqueous solubility compared to purely hydrophobic analogues like 5h .
- Metabolic Stability : Acetamide-linked derivatives (e.g., 4c) exhibit longer half-lives due to carbohydrate protection, whereas the target compound’s isoxazole-carboxamide linkage may require further optimization for metabolic resistance .
Preparation Methods
Table 1: Synthetic Route Optimization
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide, CS₂ | H₂SO₄, EtOH, reflux | 78% |
| 2 | Thiadiazole amine, pyridin-3-ylmethanethiol | K₂CO₃, DMF, 100°C | 65% |
| 3 | Phenylacetylene, chlorooxime | Et₃N, CH₂Cl₂, RT | 82% |
| 4 | Isoxazole carbonyl chloride, NaOH | THF/H₂O, RT | 90% |
| 5 | Carboxylic acid, T3P®, amine | DIPEA, DMF, RT | 58% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.90–7.30 (m, 6H, aromatic), 4.45 (s, 2H, SCH₂), 6.85 (s, 1H, isoxazole-H).
- ¹³C NMR : 165.2 (C=O), 162.1 (isoxazole-C3), 150.5–117.8 (aromatic carbons), 35.1 (SCH₂).
High-Resolution Mass Spectrometry (HRMS)
HPLC Purity : 98.2% (C18 column, MeCN/H₂O gradient).
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for 5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis involves coupling isoxazole-3-carboxylic acid derivatives with functionalized 1,3,4-thiadiazole intermediates. Key steps include:
- Thioether formation : Reacting 5-mercapto-1,3,4-thiadiazole derivatives with pyridin-3-ylmethyl chloride in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to introduce the pyridinylmethylthio group .
- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoxazole-3-carboxylic acid moiety to the thiadiazole-thioether intermediate. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical for yield optimization .
- Purification : Recrystallization from DMSO/water mixtures or column chromatography improves purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks to confirm the pyridinylmethylthio group (δ 3.8–4.2 ppm for SCH₂) and isoxazole carbonyl (δ 160–165 ppm) .
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>95%) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What structural features influence its biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Thiadiazole core : Essential for hydrogen bonding with enzymatic targets (e.g., kinases or microbial enzymes) .
- Pyridinylmethylthio substituent : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Isoxazole carbonyl : Participates in π-π stacking with aromatic residues in target proteins .
Comparative data for analogs (Table 1):
| Substituent on Thiadiazole | Bioactivity (IC₅₀, μM) |
|---|---|
| Pyridin-3-ylmethylthio | 0.45 (Anticancer) |
| Benzylthio | 1.20 (Anticancer) |
| Methylthio | >10.0 (Inactive) |
| Source: Adapted from |
Advanced Research Questions
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) and microbial enzymes (e.g., DNA gyrase) based on structural homology to known thiadiazole inhibitors .
- Docking parameters : Set grid boxes around active sites (20 ų) and validate with co-crystallized ligands.
- Free energy calculations (MM-GBSA) : Rank binding affinities; scores <−7.0 kcal/mol suggest high potency .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and positive controls (e.g., doxorubicin) .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites interfering with results .
- Dose-response validation : Repeat experiments across 3–5 logarithmic concentrations to confirm IC₅₀ consistency .
Q. What strategies optimize bioavailability without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridinylmethylthio moiety to enhance solubility. Test hydrolysis rates in simulated gastric fluid .
- Nanocarrier encapsulation : Use PEGylated liposomes to improve plasma half-life. Monitor drug release via dialysis (PBS, pH 7.4, 37°C) .
- Co-crystallization : Screen with succinic acid or nicotinamide to improve dissolution rates (PXRD and DSC analysis) .
Q. How do electronic effects of substituents impact reactivity in further derivatization?
- Methodological Answer :
- Hammett analysis : Quantify electron-withdrawing/donating effects of substituents on the thiadiazole ring.
- σₚ values for common groups: NO₂ (+0.78), Cl (+0.23), OCH₃ (−0.27) .
- Reactivity trends : Electron-deficient thiadiazoles undergo nucleophilic substitution faster (e.g., with amines or thiols), while electron-rich systems favor electrophilic attacks .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to reconcile?
- Methodological Answer : Discrepancies may stem from:
- Strain variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) rather than clinical isolates .
- Efflux pump activity : Use inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .
- Biofilm assays : Compare MIC in planktonic vs. biofilm cultures (CV staining or resazurin assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
